N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: is a fascinating compound, known for its unique structural properties and diverse applications in various scientific fields. This article aims to cover its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: : The starting material, 4-(methylthio)benzoic acid, reacts with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization with an appropriate carboxylic acid derivative to yield the oxadiazole ring.
Attachment of the benzo[b][1,4]dioxine moiety: : The oxadiazole intermediate reacts with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid under amidation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound could follow a similar synthetic pathway but might involve scaling up the reactions, optimizing for cost-efficiency, and employing continuous flow techniques for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the oxadiazole ring or any other functional group, depending on the reagent used.
Substitution: : Substitution reactions can occur at the aromatic ring, potentially introducing various functional groups for further modification.
Common Reagents and Conditions
Oxidation: : m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide in the presence of catalysts.
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Halogenation using bromine or chlorine under electrophilic aromatic substitution conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced forms of the oxadiazole ring.
Substitution: : Various substituted derivatives at the aromatic positions.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : It serves as a precursor for synthesizing complex molecules and materials.
Biology: : It is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Medicine: : Research into its pharmacological properties might lead to new therapeutic agents.
Industry: : Its unique structural attributes make it valuable in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action for N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is primarily determined by its interaction with molecular targets, which may include:
Enzymes: : Inhibiting or modulating enzyme activity.
Receptors: : Binding to specific receptors and triggering biochemical pathways.
Pathways: : Engaging in signaling pathways that affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : Lacks the methylthio group.
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : Substitutes a chlorine atom for the methylthio group.
N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : Has a methyl group instead of a methylthio group.
Uniqueness
This compound is unique due to the presence of the methylthio group, which imparts distinct electronic and steric properties, potentially leading to unique reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26-12-8-6-11(7-9-12)17-20-21-18(25-17)19-16(22)15-10-23-13-4-2-3-5-14(13)24-15/h2-9,15H,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHOKAAOQBGVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.